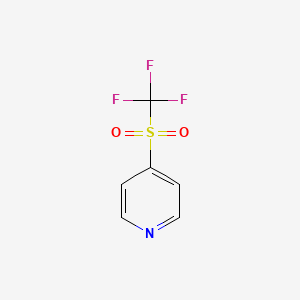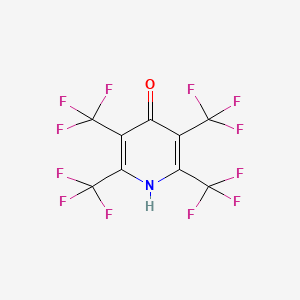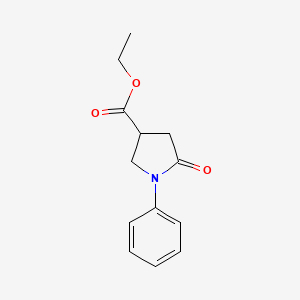
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (EOPC) is an organic compound of the pyrrolidine family. It is a white crystalline solid, soluble in various organic solvents such as dimethyl sulfoxide, dimethylformamide and methanol. EOPC has a wide range of applications in various scientific fields, including organic synthesis, biochemistry, and drug development.
科学的研究の応用
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including pyrrolidine derivatives, amides, and amines. It has also been used in the synthesis of a variety of compounds with potential therapeutic applications, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, this compound has been used as a starting material in the synthesis of various peptides, including peptide hormones, peptide antibiotics, and peptide enzymes.
作用機序
The mechanism of action of Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not yet fully understood. However, it is believed that the compound acts as a nucleophile, reacting with various electrophilic species to form new compounds. This is thought to be due to the presence of the pyrrolidine ring, which is known to be a strong nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to have some biological activity, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to have some antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
実験室実験の利点と制限
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in a variety of organic solvents. In addition, it has a wide range of applications in various scientific fields, including organic synthesis, biochemistry, and drug development.
However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of oxygen, and it is also susceptible to hydrolysis in the presence of water. In addition, it is not very soluble in water, which limits its use in aqueous-based experiments.
将来の方向性
The potential applications of Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate are numerous and far-reaching. It has already been used as a starting material in the synthesis of various compounds with potential therapeutic applications, such as inhibitors of the enzyme acetylcholinesterase. In addition, it has been used in the synthesis of peptides, including peptide hormones, peptide antibiotics, and peptide enzymes.
In the future, this compound could be further explored for its potential applications in drug development, as well as its potential use as an antioxidant. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and to determine its mechanism of action. Finally, further research could be conducted to explore the potential of this compound as a starting material in the synthesis of other compounds with potential therapeutic applications.
合成法
Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized through a number of methods. One of the most common methods is the reaction of 5-oxopyrrolidine-3-carboxylic acid with ethyl bromide in the presence of sodium hydroxide in an aqueous solution. The reaction proceeds through a nucleophilic substitution, yielding this compound as the product.
特性
IUPAC Name |
ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-8-12(15)14(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMIFKCUJNNDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)

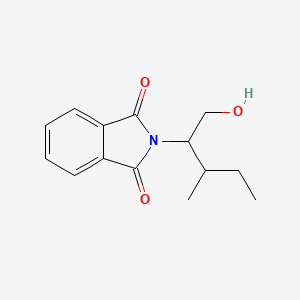


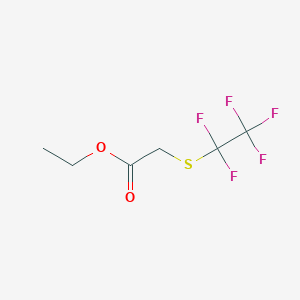
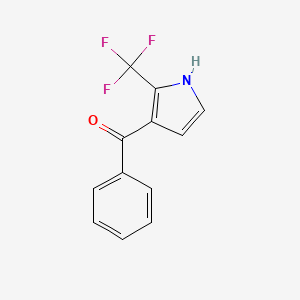

![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
